![molecular formula C4H5ClO B2745607 1-Formyl-2-chlorocyclopropane CAS No. 145939-75-9](/img/structure/B2745607.png)
1-Formyl-2-chlorocyclopropane
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Overview
Description
Synthesis Analysis
The synthesis of cyclopropane compounds, such as 1-Formyl-2-chlorocyclopropane, often involves the reaction of carbenes with the double bond in alkenes or cycloalkenes . Methylene (H2C) is the simplest carbene, and in general, carbenes have the formula R2C . Other species that also react with alkenes to form cyclopropanes but do not follow the formula of carbenes are referred to as carbenoids .Molecular Structure Analysis
The molecular structure of 1-Formyl-2-chlorocyclopropane can be viewed using computational tools . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Cyclopropane compounds, such as 1-Formyl-2-chlorocyclopropane, are known to undergo substitution reactions with chlorine or bromine in the presence of UV light . This is similar to the reactions observed with non-cyclic alkanes .Physical And Chemical Properties Analysis
The physical properties of 1-Formyl-2-chlorocyclopropane, such as density and color, can be observed without changing the physical state of the matter . Other physical properties, such as the melting temperature, can only be observed as matter undergoes a physical change .Scientific Research Applications
- Application : 1-Formyl-2-chlorocyclopropane serves as a valuable precursor in cyclopropene chemistry. It participates in reactions through vinylmetal carbenes, metal complex insertion, and addition reactions with 1,3-dipoles. These transformations enable the construction of complex molecular architectures .
- Application : Incorporating 1-Formyl-2-chlorocyclopropane into COF structures can enhance their porosity and framework properties. These modified COFs find use in gas storage, separation, sensing, catalysis, proton conduction, drug delivery, energy storage, and optoelectronic devices .
- Application : Researchers have used NMR fingerprints to revise the structures of formyl phloroglucinol meroterpenoids, including compounds related to 1-Formyl-2-chlorocyclopropane. Correcting structural assignments ensures accurate characterization of natural products .
Organic Synthesis and Cyclopropene Chemistry
Covalent Organic Frameworks (COFs)
Natural Product Structure Revision
Mechanism of Action
Mode of Action
Carbenes, such as dichlorocarbene, can form cyclopropane structures and are created in situ from reagents such as chloroform and KOH . The detailed mechanism of the formation of dichlorocarbene involves the deprotonation of chloroform to generate the trichloromethanide anion, which spontaneously expels the chloride anion .
Pharmacokinetics
. The impact of these properties on the bioavailability of the compound is currently unknown. Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body.
Safety and Hazards
properties
IUPAC Name |
2-chlorocyclopropane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO/c5-4-1-3(4)2-6/h2-4H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNVICSFGKNCKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Formyl-2-chlorocyclopropane |
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